(2S,3R,5R)-Omarigliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. It is characterized by its long-acting effects, allowing for once-weekly administration. Omarigliptin is classified as a member of the DPP-4 inhibitor class, which works by increasing incretin levels, thereby enhancing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. This compound was first approved in Japan in 2015 and has since been recognized for its efficacy and safety profile in managing blood glucose levels.
Omarigliptin was developed by Merck & Co., Inc., and its chemical structure can be described as (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-(methylsulfonyl) pyrroles [3,4-c] pyrazolyl-5(2H; 4H, 6H)-Ji) tetrahydrochysene-2H-pyrans-3-amine. The compound's molecular weight is approximately 398.43 g/mol, and it has a CAS registration number of 1226781-44-7 .
The synthesis of omarigliptin has undergone various developments to enhance efficiency and yield. A notable method involves a four-step asymmetric synthesis that utilizes simple starting materials. Key steps include:
Another approach simplifies the synthesis to just three chemical reactions, significantly reducing costs and increasing yields. This method employs less expensive starting materials and avoids complex intermediates .
The molecular structure of omarigliptin features several key functional groups that contribute to its biological activity:
Omarigliptin undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to maximize yield and minimize by-products .
Omarigliptin acts primarily as a DPP-4 inhibitor, which prevents the breakdown of incretin hormones such as GLP-1 (glucagon-like peptide-1). The mechanism can be summarized as follows:
The compound has shown robust stability profiles in various formulations, making it suitable for long-term storage and administration .
Omarigliptin is primarily used in clinical settings for managing type 2 diabetes mellitus due to its ability to effectively lower blood glucose levels with minimal side effects. Its long half-life allows for convenient once-weekly dosing, improving patient compliance compared to daily medications. Ongoing research continues to explore additional therapeutic potentials beyond diabetes management, including potential applications in metabolic syndrome and obesity-related disorders .
The compound is formally named (2S,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine. This nomenclature specifies:
Single-crystal X-ray diffraction studies reveal the solid-state conformation of omarigliptin derivatives. Key crystallographic parameters for the closely related (2R,3S,5R) isomer include:
Table 1: Crystallographic Data for (2R,3S,5R)-Omarigliptin
Parameter | Value | |
---|---|---|
Empirical formula | C₁₇H₂₀F₂N₄O₃S | |
Crystal system | Triclinic | |
Space group | P1 (No. 1) | |
Unit cell dimensions | a = 6.0020(12) Å, b = 6.7650(14) Å, c = 11.831(2) Å | |
Angles | α = 89.39(3)°, β = 86.29(3)°, γ = 66.50(3)° | |
Volume | 439.55(15) ų | |
Z | 1 | |
Temperature | 293(2) K | [9] |
The tetrahydropyran ring adopts a chair conformation, with substituents in equatorial positions minimizing steric strain. The pyrrolopyrazole moiety is nearly perpendicular to the pyran ring, facilitating interactions with hydrophobic subsites in DPP-4. Hydrogen bonding between the C3-amine and sulfonyl oxygen stabilizes this conformation. Notably, no crystallographic data for the specific (2S,3R,5R) isomer is publicly available, but computational models suggest similar ring geometries with divergent side-chain orientations [1] [9].
(2S,3R,5R)-Omarigliptin shares the core pharmacophore of DPP-4 inhibitors but exhibits distinct binding characteristics due to stereochemistry:
Table 2: Structural and Binding Comparison with Major DPP-4 Inhibitors
Inhibitor | Core Scaffold | Key Binding Subsites | Stereochemical Influence | |
---|---|---|---|---|
(2S,3R,5R)-Omarigliptin | Tetrahydropyran-pyrrolopyrazole | S1, S2, S2 extensive | Suboptimal S2 extensive subsite engagement vs. (2R,3S) isomer | |
Sitagliptin | β-Amino acid-based tricycle | S1, S2, S2 extensive | Rigid chair conformation enhances S2 extensive binding | |
Saxagliptin | Cyanopyrrolidine | S1, S2 | Cis-configured cyclopropyl enhances S1 affinity | |
Vildagliptin | Cyanopyrrolidine | S1, S2 | Linear adamantyl chain occupies S2 subsite | |
Teneligliptin | "J-shaped" scaffold | S1, S2, S2 extensive | Five anchor points including S2 extensive | [4] [6] |
The (2S,3R,5R) isomer’s reduced potency stems from suboptimal hydrophobic packing in the S2 extensive subsite, a region requiring specific stereochemistry for van der Waals contacts with Tyr547, Tyr662, and Tyr666 residues. Unlike teneligliptin’s extended binding (IC₅₀ ~1 nM), this isomer shows weaker inhibition due to misplaced difluorophenyl orientation. Docking studies confirm that inversion at C2/C3 disrupts hydrogen bonding with Glu205/Glu206 and π-stacking with Tyr631 [1] [4] [6].
The compound exhibits the following properties:
Table 3: Summary of Physicochemical Properties
Property | Value/Description | |
---|---|---|
Molecular weight | 398.43 g/mol | |
Formula | C₁₇H₂₀F₂N₄O₃S | |
Solubility (organic) | Soluble in DMSO, CHCl₃, CH₂Cl₂ | |
Solubility (aqueous) | <1 mg/mL (25°C) | |
Stability conditions | 2–8°C, desiccated, protected from light | |
pKa (predicted) | Basic amine (pKa ~9.2); sulfonamide (pKa ~6.5) | [1] [7] |
Forced degradation studies reveal susceptibility to:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7